N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide
Overview
Description
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide is a complex organic compound with a unique structure that includes multiple functional groups such as sulfonyl, ethoxy, and dimethoxy phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide typically involves multi-step organic reactions. The process may include:
Formation of the sulfonyl group: This can be achieved through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Introduction of the ethoxy group: This step might involve etherification reactions using ethyl alcohol and an acid catalyst.
Attachment of the dimethoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.
Final assembly: The final step involves coupling the intermediate products through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site or allosteric sites of enzymes.
Modulation of receptor activity: Acting as an agonist or antagonist at receptor sites.
Pathway interference: Disrupting specific biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}glycinamide
- Other sulfonyl and phenyl-substituted glycinamides.
Uniqueness
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-ethoxyanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O8S2/c1-6-37-22-12-10-20(11-13-22)29(39(33,34)23-14-15-24(35-3)25(17-23)36-4)18-26(30)27-19-8-7-9-21(16-19)28(2)38(5,31)32/h7-17H,6,18H2,1-5H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGPZMBUHOPSPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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